6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a cyclopropyl group at the 3rd position adds to its unique chemical properties. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide at elevated temperatures .
Industrial Production Methods: For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These processes involve the use of scalable reaction conditions and efficient purification techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of specific molecular targets such as tropomyosin receptor kinases. These kinases play a crucial role in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrazolo[4,3-c]pyridine
- 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines
Comparison: 6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl group at the 3rd position, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it has shown promising activity as a kinase inhibitor, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6-chloro-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-4-3-6-8(5-1-2-5)12-13-9(6)11-7/h3-5H,1-2H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOHKODTXOXXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC(=NC3=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-69-6 |
Source
|
Record name | 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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